2-(Chloromethyl)-5-iodopyridine
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Overview
Description
2-(Chloromethyl)-5-iodopyridine is an organic compound that belongs to the class of halopyridines It is characterized by the presence of both a chloromethyl and an iodine substituent on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the chloromethylation of 5-iodopyridine. This can be achieved by reacting 5-iodopyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the handling of hazardous reagents and the potential for by-product formation.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The iodine substituent allows for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield aminomethyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(Chloromethyl)-5-iodopyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-iodopyridine involves its reactivity with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The iodine substituent can participate in halogen bonding, influencing molecular interactions and stability .
Comparison with Similar Compounds
- 2-(Chloromethyl)-5-bromopyridine
- 2-(Chloromethyl)-5-fluoropyridine
- 2-(Chloromethyl)-5-chloropyridine
Comparison: Compared to its analogs, 2-(Chloromethyl)-5-iodopyridine is unique due to the presence of iodine, which imparts distinct reactivity and physical properties. The larger atomic radius and higher polarizability of iodine compared to other halogens can influence the compound’s behavior in chemical reactions and its interactions with other molecules .
Properties
Molecular Formula |
C6H5ClIN |
---|---|
Molecular Weight |
253.47 g/mol |
IUPAC Name |
2-(chloromethyl)-5-iodopyridine |
InChI |
InChI=1S/C6H5ClIN/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 |
InChI Key |
CHMBLTXRDNJTAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1I)CCl |
Origin of Product |
United States |
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